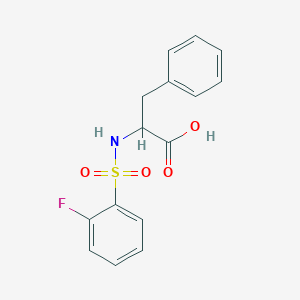

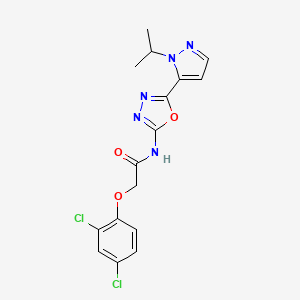

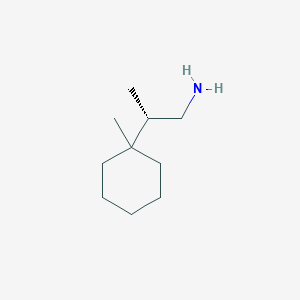

![molecular formula C6H9N5 B2683085 2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine CAS No. 1072106-47-8](/img/structure/B2683085.png)

2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological properties and are present in various pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves multicomponent reactions, which significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Chemical Reactions Analysis

The redox transformation of a similar molecule, “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidinide l-arginine monohydrate (Triazid)”, has been studied. The reactivity of this molecule was compared with the sodium salt of “2-methylthio-6-nitro-7-oxo-1,2,4-triazolo [5,1-c] [1,2,4]triazin, dihydrate (Triazavirin ®)”, and possible intermediate products of the electroreduction of Triazid were identified using electrochemical methods and ESR spectroscopy .Scientific Research Applications

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which include “2-Methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine”, are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Anticancer Agents

[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells .

Suppression of ERK Signaling Pathway

Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Anticonvulsant Activity

From structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, Deng et al. identified the most active and safe compound 31, with significant anticonvulsant activity .

Antimalarial Activity

Dihydroorotate dehydrogenase inhibitors with antimalarial activity have been synthesized using 7-Hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidine .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted using 7-Hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidine .

Herbicidal Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal .

Versatile Linkers to Metals

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s worth noting that similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that 2-Methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine might interact with its targets by inhibiting their enzymatic activity, leading to an increase in cAMP levels.

Biochemical Pathways

Given its potential role as a pde inhibitor , it could be inferred that this compound may affect pathways involving cAMP, a key secondary messenger involved in many biological processes.

Result of Action

Based on the potential inhibition of pdes , it can be hypothesized that this compound may lead to an increase in intracellular cAMP levels, which could have various downstream effects depending on the cell type and context.

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired many researches over the years on their chemistry and methods of synthesis. They have shown promising physiological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that “2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” and related compounds may have potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name |

2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBPYDTPKSAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCC(=NC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

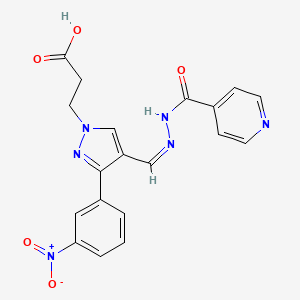

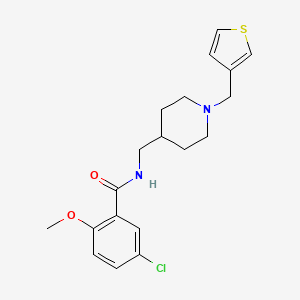

![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)

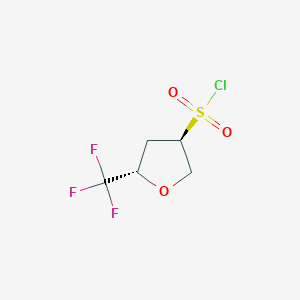

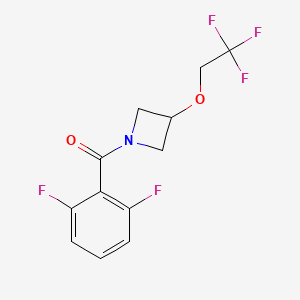

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

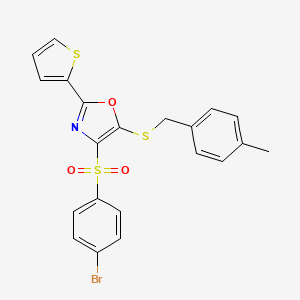

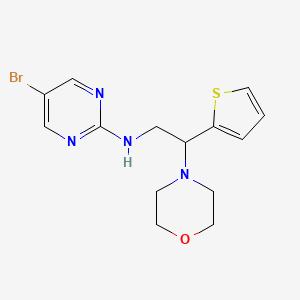

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)